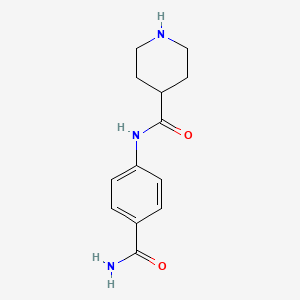

N-(4-Carbamoylphenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-carbamoylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c14-12(17)9-1-3-11(4-2-9)16-13(18)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2,(H2,14,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZROFXYVXWUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592510 | |

| Record name | N-(4-Carbamoylphenyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609780-49-6 | |

| Record name | N-(4-Carbamoylphenyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Industrial Production Techniques

Industrial synthesis focuses on optimizing reaction conditions to maximize yield and purity while minimizing costs and waste. Techniques include:

- Use of continuous flow reactors for better control over reaction parameters.

- Automated systems for precise reagent addition and temperature control.

- Advanced purification methods such as crystallization and chromatography to ensure product quality.

These methods are designed to handle large volumes and ensure reproducibility, critical for pharmaceutical applications.

Detailed Reaction Conditions and Reagents

The preparation involves several chemical reactions and reagents:

| Reaction Type | Reagents/Conditions | Outcome/Product Characteristics |

|---|---|---|

| Amide Formation | Coupling agents (e.g., carbodiimides), solvents like dichloromethane or methanol, mild heating | Formation of N-(4-Carbamoylphenyl)piperidine-4-carboxamide with high specificity |

| Oxidation | Hydrogen peroxide, potassium permanganate | Potential oxidation of functional groups, useful in derivative synthesis |

| Reduction | Sodium borohydride, lithium aluminum hydride | Reduction of amide or carbamoyl groups to corresponding amines or alcohols |

| Substitution | Catalysts like palladium on carbon, platinum oxide | Functional group modifications on aromatic or piperidine rings |

Solvents commonly employed include methanol, ethanol, dichloromethane, and others suited to the solubility of reactants and products.

Alternative Synthetic Approaches and Related Compounds

While direct synthesis of this compound is most common, related synthetic strategies for piperidine derivatives provide insight into potential preparation methods:

Synthesis of Piperidine-4-Carboxamide Derivatives: A process involving the reaction of 4-cyanopiperidine with hydrogen sulfide in alcohol solvents (e.g., n-butanol, methanol) in sealed reactors at controlled temperatures yields piperidine-4-carbothioamide derivatives. This method achieves high purity and yield without the need for additional bases, highlighting efficient reaction conditions that could be adapted for carbamoyl derivatives.

Transfer Hydrogenation for Piperidine Carboxylic Acid Derivatives: Using formaldehyde and palladium catalysts under mild heating can convert piperidine-4-carboxylic acid to methylated derivatives, which can then be converted to amides using reagents like thionyl chloride and amines. This approach underscores the versatility of piperidine functionalization.

Protection and Esterification Techniques: Synthesis of N-Boc-piperidine-4-carboxylic acid methyl ester involves Boc-protection and methylation steps, which are common preparative steps in piperidine chemistry and can precede amide formation.

Representative Synthetic Procedure Example

A typical laboratory-scale synthesis of this compound might proceed as follows:

- Activation of Piperidine-4-carboxylic acid: Using a coupling reagent such as carbodiimide (e.g., EDCI) in an anhydrous solvent like dichloromethane at 0 °C to room temperature.

- Addition of 4-Aminobenzamide: Slowly added to the activated acid solution to form the amide bond.

- Reaction Monitoring: Stirring for several hours with monitoring by TLC or HPLC.

- Work-up: Quenching the reaction, extraction, washing, and purification by recrystallization or chromatography.

- Characterization: Confirmed by NMR, IR, and mass spectrometry to ensure structure and purity.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Starting materials | Piperidine-4-carboxylic acid, 4-aminobenzamide | Purity >98% recommended |

| Coupling reagent | EDCI, DCC, or similar carbodiimides | Stoichiometric or slight excess |

| Solvent | Dichloromethane, methanol, ethanol | Anhydrous preferred |

| Temperature | 0 °C to room temperature | Controlled to prevent side reactions |

| Reaction time | 4 to 24 hours | Depends on scale and conditions |

| Purification method | Column chromatography, recrystallization | To achieve >95% purity |

| Yield | Typically 70-90% | Optimized conditions improve yield |

Chemical Reactions Analysis

Types of Reactions

N-(4-Carbamoylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

-

Neurological Disorders :

N-(4-Carbamoylphenyl)piperidine-4-carboxamide has shown potential as an inhibitor of enzymes involved in neurotransmitter reuptake, suggesting applications in treating conditions such as depression and anxiety disorders. Its ability to modulate neurotransmitter levels may provide therapeutic benefits in managing these neurological conditions. -

Analgesic Activity :

Similar compounds have been reported to possess analgesic properties. The structural similarities with other piperidine derivatives indicate that this compound may also exhibit pain-relieving effects, making it a candidate for further investigation in pain management therapies . -

Antitumor Activity :

Research indicates that derivatives of piperidine-4-carboxamide can act as cell cycle inhibitors, showing potent antitumor activity against various cancer cell lines, including HepG2 (liver cancer) and K562 (leukemia). For instance, one derivative exhibited an IC50 value of 0.25 μM against HepG2 cells, indicating strong potential for cancer treatment .

-

Enzyme Inhibition :

Studies have demonstrated that this compound interacts with specific receptors and enzymes, leading to alterations in neurotransmitter levels. Such interactions are critical for understanding its pharmacodynamics and optimizing therapeutic efficacy. -

Multitarget Drug Potential :

The design of multitarget drugs is advantageous for treating complex diseases such as cancer. This compound may serve as a scaffold for developing inhibitors targeting multiple kinases involved in cancer progression, similar to other piperidine derivatives that have shown efficacy against VEGFR-2, ERK-2, and Abl-1 kinases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-Carbamoylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit angiogenesis by blocking the formation of new blood vessels, which is crucial for tumor growth . Additionally, the compound can bind to DNA, leading to cleavage and inhibition of DNA replication, which contributes to its anticancer properties .

Comparison with Similar Compounds

Structural and Functional Diversity

The pharmacological profile of piperidine-4-carboxamides is highly dependent on substituents at the piperidine nitrogen and the aromatic carboxamide group. Below is a comparative analysis of structurally analogous compounds:

Key Research Findings

- Anti-Angiogenic Activity: Derivatives of N-(4-Carbamoylphenyl)piperidine-4-carboxamide, such as compound 10a, demonstrated potent anti-angiogenic effects by inhibiting microvessel proliferation (70% regression at 10 μM) . This activity is attributed to the pyridinylpyrimidinylamino phenyl moiety, which enhances target binding .

- Antiviral Potency : TAK-220, a CCR5 antagonist, showed exceptional anti-HIV-1 activity (IC50 = 0.42 nM) due to its carbamoylbenzyl and chloro-methyl substituents, which improve metabolic stability and receptor affinity .

- Analgesic vs. Antimicrobial Effects : Compound II (3,4,5-trimethoxybenzoyl) exhibited strong analgesic activity but only moderate antimicrobial effects, highlighting the role of electron-donating groups in modulating pain pathways .

- Kinase Inhibition: AZD5363, a pyrrolopyrimidine-substituted derivative, inhibited Akt kinases with high selectivity (EC50 = 0.14 μM), demonstrating efficacy in breast cancer xenograft models .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Substituents like trifluoromethyl () and sulfonyl () enhance solubility and target binding but may reduce metabolic stability.

- Aromatic Modifications : The 4-carbamoylphenyl group in this compound provides a balance between hydrophilicity and binding affinity, critical for anti-angiogenic activity .

- Polar Groups : Introduction of carbamoyl or methoxy groups (e.g., TAK-220 and Compound II) improves pharmacokinetic profiles and target specificity .

Biological Activity

N-(4-Carbamoylphenyl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 246.32 g/mol. The compound features a piperidine ring substituted with a carbamoylphenyl group, which is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it acts as an inhibitor of neurotransmitter reuptake, which may have implications for treating neurological disorders. This compound can modulate neurotransmitter levels, potentially influencing pain perception and inflammatory pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as a DNA gyrase inhibitor against Mycobacterium abscessus, a challenging pathogen associated with lung disease. In vitro testing demonstrated that this compound exhibits bactericidal effects, along with antibiofilm activity, suggesting its utility in treating infections caused by multidrug-resistant mycobacteria .

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes involved in critical biological processes. For instance, it has demonstrated inhibitory effects on carbonic anhydrase , which plays a role in various physiological functions including respiration and acid-base balance. This inhibition could lead to therapeutic applications in conditions such as glaucoma and obesity .

Study on Antimicrobial Properties

A study conducted on piperidine-4-carboxamides, including this compound, revealed promising results against M. abscessus. The compound was effective at low concentrations (IC₅₀ values), demonstrating its potential for further development as an antimicrobial agent .

| Compound | Target Pathogen | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | M. abscessus | 1.5 | DNA gyrase inhibition |

| MMV688844 | M. abscessus | 0.5 | DNA gyrase inhibition |

Neuropharmacological Studies

In neuropharmacological contexts, this compound has been evaluated for its effects on neurotransmitter dynamics. It was found to influence serotonin and norepinephrine levels, which are critical in mood regulation and anxiety disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(4-Carbamoylphenyl)piperidine-4-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling piperidine-4-carboxylic acid derivatives with 4-carbamoylaniline. Carbodiimide reagents (e.g., EDC, DCC) with HOBt as an additive are used for amide bond formation. For example, activation of the carboxylic acid with isobutyl chloroformate and triethylamine in chloroform at 0°C under argon, followed by amine addition, yields the target compound . Purification via column chromatography (ethyl acetate/hexane gradients) and recrystallization optimizes purity (≥98% HPLC), with yields of 70-80% achievable under controlled reaction times .

Q. How is the molecular conformation of this compound characterized experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous piperidine carboxamides, SC-XRD reveals chair conformations of the piperidine ring and pyramidal geometry at the amide nitrogen (bond angle sum ~357.5°). Hydrogen bonding (N–H⋯O) forms C(4) chains along crystallographic axes, as observed in COD entry 2230670 . Pre-crystallization solvent screening (e.g., ethanol/water mixtures) improves crystal quality for high-resolution data (R-factor <0.05) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Radioligand binding assays (e.g., σ receptor affinity using [³H]DTG for σ2 and ³H-pentazocine for σ1) are standard. For ion channel modulation, patch-clamp electrophysiology evaluates T-type Ca²+ channel inhibition (IC₅₀ determination in HEK293 cells expressing Cav3.2) . Dose-response curves (0.1–100 µM) and positive controls (e.g., mibefradil for T-type channels) validate assay reliability .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide structural optimization?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide SP) and molecular dynamics (MD) simulations predict binding modes. For SARS-CoV-2 spike glycoprotein inhibition, docking scores (e.g., −9.2 kcal/mol vs. −7.5 kcal/mol for lopinavir) highlight key interactions with ACE2 residues (e.g., Lys31, Glu35). MD simulations (100 ns) assess stability of the ligand-receptor complex, with RMSD <2 Å indicating stable binding . QSAR models incorporating logP and polar surface area optimize bioavailability .

Q. What structural modifications enhance σ receptor selectivity, and how are SAR trends validated?

- Methodological Answer : Substituent effects on σ receptor affinity are quantified via:

- Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring improve σ2 selectivity (Ki reduction from 120 nM to 28 nM) .

- N-Alkylation of piperidine with cyclopropyl or phenethyl groups increases σ1 potency by 3-fold via hydrophobic pocket filling .

- Para-substitution on the carbamoylphenyl group optimizes hydrogen bonding with Tyr173 (σ1) or Glu172 (σ2) .

Validation involves competitive binding assays and correlation with computational predictions (R² >0.85 for docking scores vs. experimental Ki) .

Q. How do crystallographic data resolve contradictions in reported biological activities?

- Methodological Answer : Conflicting activity data (e.g., σ1 vs. σ2 selectivity) may arise from conformational flexibility. SC-XRD structures of analogs reveal that chair-to-boat transitions in the piperidine ring alter binding pocket accessibility. For example, methyl substitution at C4 stabilizes the chair conformation, enhancing σ1 affinity by 40% compared to unsubstituted derivatives . Pairing crystallography with MD simulations resolves such discrepancies by linking static structures to dynamic behavior .

Q. What advanced techniques characterize metabolic stability and toxicity profiles?

- Methodological Answer :

- Metabolic Stability : Liver microsome assays (human/rat) with LC-MS/MS quantify parent compound depletion (t₁/₂ >60 min suggests favorable stability) .

- Toxicity : Ames tests (bacterial reverse mutation) and hERG channel inhibition assays (patch-clamp, IC₅₀ >10 µM preferred) assess genotoxicity and cardiotoxicity .

- Metabolite Identification : High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C) identify oxidative metabolites (e.g., N-dealkylation products) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.